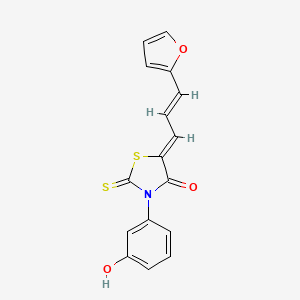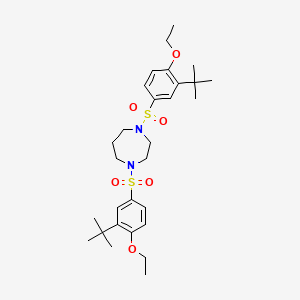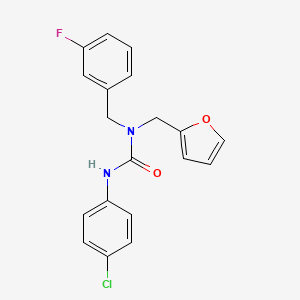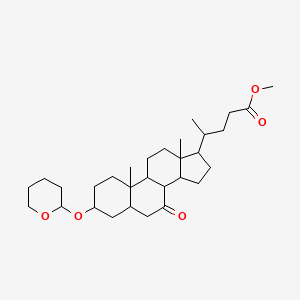
3a-Tetrahydropyranyloxy-7-keto-5beta-cholan-24-oic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3a-Tetrahydropyranyloxy-7-keto-5beta-cholan-24-oic acid, also known as 3alpha-Hydroxy-7-oxo-5beta-cholanic acid, is a derivative of lithocholic acid. This compound is a bile acid, which is a major component of mammalian bile. Bile acids are steroid carboxylic acids synthesized from cholesterol in liver tissue and play a crucial role in the digestion and absorption of fats and fat-soluble vitamins in the small intestine .
Preparation Methods
The synthesis of 3a-Tetrahydropyranyloxy-7-keto-5beta-cholan-24-oic acid involves the oxidation of chenodeoxycholic acid using sodium hypochlorite. The reaction is carried out at a controlled temperature of -15°C, with acetic acid used to adjust the acidity and methanol as the solvent. The crude product is then converted into its barium salt, which is subsequently removed. Finally, the compound is recrystallized from methanol and water to obtain high-purity this compound .
Chemical Reactions Analysis
3a-Tetrahydropyranyloxy-7-keto-5beta-cholan-24-oic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include sodium hypochlorite for oxidation and various reducing agents for reduction reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3a-Tetrahydropyranyloxy-7-keto-5beta-cholan-24-oic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other bile acids and related compounds.
Biology: The compound is studied for its role in bile acid metabolism and its effects on liver function.
Medicine: It is used in the development of choleretic drugs, which stimulate the production and flow of bile.
Industry: The compound is used in the production of pharmaceuticals and as a research tool in biochemical studies
Mechanism of Action
The mechanism of action of 3a-Tetrahydropyranyloxy-7-keto-5beta-cholan-24-oic acid involves its interaction with bile acid receptors, such as TGR5. By binding to these receptors, the compound can modulate bile acid synthesis and secretion. This regulation helps in maintaining cholesterol homeostasis and promoting the digestion and absorption of dietary fats .
Comparison with Similar Compounds
3a-Tetrahydropyranyloxy-7-keto-5beta-cholan-24-oic acid is similar to other bile acids, such as:
Lithocholic acid: A primary bile acid with a similar structure but lacking the keto group.
Chenodeoxycholic acid: Another primary bile acid that serves as a precursor in the synthesis of this compound.
Obeticholic acid: A synthetic derivative used in the treatment of primary biliary cirrhosis and nonalcoholic fatty liver disease.
The uniqueness of this compound lies in its specific functional groups, which confer distinct biochemical properties and therapeutic potential .
Properties
Molecular Formula |
C30H48O5 |
|---|---|
Molecular Weight |
488.7 g/mol |
IUPAC Name |
methyl 4-[10,13-dimethyl-3-(oxan-2-yloxy)-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C30H48O5/c1-19(8-11-26(32)33-4)22-9-10-23-28-24(13-15-30(22,23)3)29(2)14-12-21(17-20(29)18-25(28)31)35-27-7-5-6-16-34-27/h19-24,27-28H,5-18H2,1-4H3 |
InChI Key |
CVPGTSZIDQGGGX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(=O)CC4C3(CCC(C4)OC5CCCCO5)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z,5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B12118563.png)
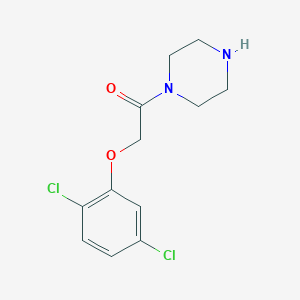
![6,12-Epoxy-6h,12h-dibenzo[b,f][1,5]dioxocin](/img/structure/B12118568.png)
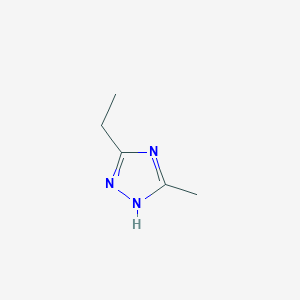
![4-[2-(4-Chlorophenoxy)acetamido]butanoic acid](/img/structure/B12118581.png)
![Acetic acid, [[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]thio]-](/img/structure/B12118597.png)
